S-Hexadecylisothiuronium bromide
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Overview
Description
S-Hexadecylisothiuronium bromide: is a chemical compound known for its surfactant properties. It is a cationic surfactant, which means it carries a positive charge and is often used in various industrial and research applications due to its ability to interact with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecylisothiuronium bromide typically involves the reaction of hexadecylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:
- The addition of hydrobromic acid leads to the formation of This compound .
Hexadecylamine: reacts with to form .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and ensuring precise control over reaction conditions such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: S-Hexadecylisothiuronium bromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Hexadecylisothiuronium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of S-Hexadecylisothiuronium bromide primarily involves its interaction with negatively charged surfaces and molecules. As a cationic surfactant, it can disrupt lipid bilayers, leading to cell lysis in biological systems. It can also form micelles, which can solubilize hydrophobic compounds and enhance their bioavailability.
Comparison with Similar Compounds
Hexadecyltrimethylammonium bromide: Another cationic surfactant with similar properties but different molecular structure.
Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and antiseptics.
Benzalkonium chloride: A widely used disinfectant and antiseptic.
Uniqueness: S-Hexadecylisothiuronium bromide is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with a wide range of negatively charged surfaces and molecules makes it particularly useful in various applications, from industrial formulations to scientific research.
Properties
CAS No. |
16914-92-4 |
---|---|
Molecular Formula |
C17H37BrN2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
hexadecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C17H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H3,18,19);1H |
InChI Key |
CNTPNOHRVGTZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=N)N.Br |
Origin of Product |
United States |
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